molecular formula C10H11N3O2 B1383566 6-Amino-4-azaindole-2-carboxylic acid ethyl ester CAS No. 1260382-21-5

6-Amino-4-azaindole-2-carboxylic acid ethyl ester

Cat. No. B1383566
CAS RN: 1260382-21-5
M. Wt: 205.21 g/mol
InChI Key: JMLQYRIUXWWSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-azaindole-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H11N3O2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis is one method used to create indole derivatives . In this process, optically active cyclohexanone and phenylhydrazine hydrochloride are used with methanesulfonic acid under reflux in MeOH to give the corresponding tricyclic indole .


Molecular Structure Analysis

The molecular structure of 6-Amino-4-azaindole-2-carboxylic acid ethyl ester consists of a pyrrolo[3,2-b]pyridine-2-carboxylic acid core with a 6-amino group and an ethyl ester group . The molecular weight of this compound is 205.21 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Amino Acids and Esters: Research includes the synthesis of novel amino acids like 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester, showcasing the compound's utility in creating new chemical structures (Bolós et al., 1994).
  • Enzymatic Kinetic Resolution: Studies have utilized the compound in the enzymatic kinetic resolution of primary amines, emphasizing its role in selective and high-temperature reactions (Nechab et al., 2007).
  • Formation of Azaindole Derivatives: The compound is involved in the formation of 3-substituted 6-azaindoles, demonstrating its versatility in creating diverse chemical structures (Prokopov & Yakhontov, 1978).

Advanced Chemical Synthesis Techniques

  • Ring-Closing Metathesis: It is used in the ring-closing metathesis-based synthesis of complex molecules like cyclohexene skeletons, highlighting advanced synthetic techniques (Cong & Yao, 2006).
  • Synthesis of Dipeptide Mimetics: The compound plays a role in the stereocontrolled synthesis of dipeptide mimetics, illustrating its importance in precise molecular engineering (Mulzer et al., 2000).

Analytical and Structural Studies

  • Crystallographic Investigations: It is utilized in crystallographic studies to understand molecular structures better, as seen in the analysis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester (Wang & Dong, 2009).
  • Ab Initio and DFT Calculations: The compound has been subjected to computational studies like ab initio and DFT calculations, aiding in the theoretical understanding of its properties (Patel et al., 2013).

Future Directions

Indole derivatives, such as 6-Amino-4-azaindole-2-carboxylic acid ethyl ester, have attracted increasing attention in recent years due to their biological properties and potential therapeutic applications . Future research may focus on developing novel methods of synthesis and exploring their potential uses in treating various disorders .

properties

IUPAC Name

ethyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLQYRIUXWWSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-azaindole-2-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-4-azaindole-2-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
6-Amino-4-azaindole-2-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
6-Amino-4-azaindole-2-carboxylic acid ethyl ester
Reactant of Route 4
6-Amino-4-azaindole-2-carboxylic acid ethyl ester
Reactant of Route 5
6-Amino-4-azaindole-2-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
6-Amino-4-azaindole-2-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.